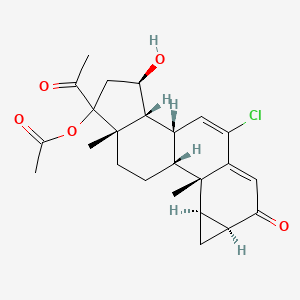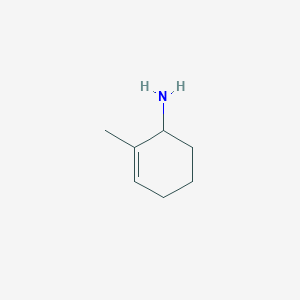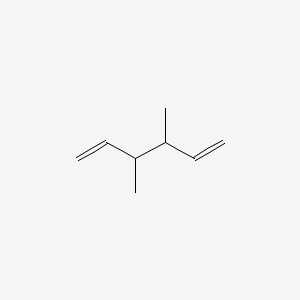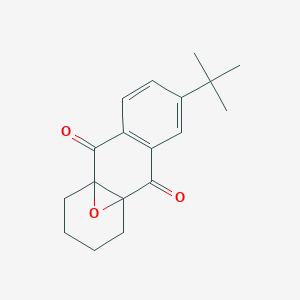![molecular formula C10H17N B13795757 (2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane is a complex organic compound with a unique tricyclic structure. This compound is characterized by its three interconnected rings and the presence of a nitrogen atom, making it a member of the azabicyclo family. The compound’s stereochemistry is defined by its specific configuration at the 2, 5, and 7 positions, which are crucial for its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced catalytic systems to optimize yield and purity. The process might also include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
相似化合物的比较
Similar Compounds
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane: shares similarities with other azabicyclic compounds, such as tropane and its derivatives.
Tropane: A bicyclic organic compound that serves as the core structure for many alkaloids, including cocaine and atropine.
Quinuclidine: Another azabicyclic compound with a similar tricyclic structure, used in the synthesis of pharmaceuticals.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of three interconnected rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds.
属性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC 名称 |
(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane |
InChI |
InChI=1S/C10H17N/c1-9(2)7-4-5-10(3)8(6-7)11(9)10/h7-8H,4-6H2,1-3H3/t7-,8-,10+,11?/m1/s1 |
InChI 键 |
ROACHTKLDKZPHB-VXEYILLZSA-N |
手性 SMILES |
C[C@]12CC[C@@H]3C[C@H]1N2C3(C)C |
规范 SMILES |
CC1(C2CCC3(N1C3C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)



![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)

![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)


